N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-28-20(14-19(26-28)15-7-3-2-4-8-15)23(29)24-18-10-6-5-9-17(18)13-21-25-22(27-30-21)16-11-12-16/h2-10,14,16H,11-13H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJRBZPSZFHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that incorporates multiple functional groups, including an oxadiazole ring known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound can be represented as follows:
This structure features a pyrazole core linked to a phenyl group and an oxadiazole moiety, which significantly contributes to its biological activity.
The biological activity of oxadiazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the cyclopropyl group and the specific substitution patterns on the phenyl and pyrazole rings suggest potential interactions with:
- Enzymes : Such as histone deacetylases (HDAC), thymidylate synthase, and carbonic anhydrases.
- Receptors : Including protein tyrosine phosphatase 1B (PTP1B) and chemokine receptor type 4 (CXCR4).
These interactions can lead to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance:
- In Vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, derivatives demonstrated IC50 values ranging from 1.143 µM to 9.27 µM against renal cancer cell lines and ovarian adenocarcinoma .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | OVXF 899 | 2.76 |
| Compound B | PXF 1752 | 9.27 |
| Compound C | RXF 486 | 1.143 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects are also noteworthy. Oxadiazole derivatives have been reported to inhibit cyclooxygenases (COX), which play a crucial role in inflammatory processes .
Antimicrobial Activity
Research indicates that oxadiazole-containing compounds exhibit antimicrobial properties against various pathogens. This includes efficacy against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Case Studies
Several studies have reported on the synthesis and biological evaluation of oxadiazole derivatives:
- Study on Anticancer Properties : A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against a panel of human tumor cell lines. The study found that modifications in the oxadiazole structure could enhance cytotoxicity significantly .
- Study on Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, demonstrating their ability to reduce inflammation markers in vitro .
Comparison with Similar Compounds
Pyrazole Carboxamide Derivatives ()
Compounds 3a–3e in share the pyrazole-carboxamide scaffold but differ in substituents:
- 3a : Phenyl groups at both pyrazole and aryl positions.
- 3d : Fluorine substitution on the aryl ring.
- Target Compound: Cyclopropyl-oxadiazole substituent instead of halogens or cyano groups.
Key Differences :
Oxadiazole-Containing Analogues (–13)
Compounds in and –13 feature oxadiazole rings but differ in substitution patterns:
- : 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
- : Urea-linked oxadiazole-methylphenyl derivative.
Key Differences :
Thienyl/Isoxazole Derivatives ()
Compounds like 45 and 50 in contain thienylmethylthio or isoxazole groups instead of oxadiazole.
| Property | Target Compound | Compound 45 () |
|---|---|---|
| Heterocycle | 1,2,4-Oxadiazole | 1,2,4-Oxadiazole |
| Substituent | Cyclopropyl | Methyl |
| Linker | Carboxamide | Benzamide |
Key Differences :
Physicochemical Properties
- Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to halogenated analogues (e.g., 3d) but reduces it relative to trifluoromethyl-containing compounds ().
- Solubility : The carboxamide linker improves aqueous solubility compared to urea derivatives () due to reduced molecular rigidity .
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Optimization begins with selecting efficient coupling reagents (e.g., KCO in DMF for alkylation steps, as in ) and monitoring intermediates via TLC/HPLC. Cyclocondensation of precursors, such as ethyl acetoacetate with phenylhydrazine derivatives ( ), can be enhanced by controlling reaction time (12-24 hrs) and temperature (80-100°C). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) improves purity. Yield improvements (≥70%) are achievable by optimizing stoichiometry (1:1.1 molar ratios) and inert atmospheres (N) to prevent oxidation .
Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Assign peaks for pyrazole (δ 6.5-7.5 ppm), oxadiazole (δ 8.0-8.5 ppm), and cyclopropyl (δ 0.5-1.5 ppm) groups.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm) and aromatic C-H stretching (~3050 cm).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., ’s thiazole derivative analysis). Use single-crystal diffraction (Mo-Kα radiation) to validate stereochemistry .
Advanced: How should discrepancies in biological activity data across assays be addressed?
Methodological Answer:
Contradictions arise from assay conditions (e.g., cell lines, enzyme isoforms). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HepG2) to compare target specificity.
- Validate results via orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
- Apply statistical tools (ANOVA, p-value <0.05) and dose-response curves (IC/EC comparisons) to identify outliers. Cross-reference with molecular docking (e.g., AutoDock Vina in ) to correlate activity with binding poses .
Advanced: What strategies are effective for SAR studies on the pyrazole-oxadiazole core?
Methodological Answer:
- Substitution Patterns : Replace cyclopropyl with cycloheptyl () or introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability.
- Bioisosteric Replacement : Swap oxadiazole with 1,2,4-triazole () to modulate solubility.
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to predict activity cliffs. Synthesize derivatives (≥20 analogs) and test in enzyme inhibition assays (e.g., kinase panels) .
Advanced: What in vitro models assess metabolic stability and degradation pathways?
Methodological Answer:
- Liver Microsomes : Incubate compound (1-10 µM) with human/rat microsomes (37°C, NADPH). Monitor via LC-MS/MS for half-life (t) and intrinsic clearance.
- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to identify isoform-specific interactions.
- Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions; analyze by HPLC-DAD for degradation products .
Basic: How can solubility challenges in aqueous buffers be addressed?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1%) or cyclodextrin inclusion complexes (e.g., HP-β-CD).
- Salt Formation : Synthesize hydrochloride or sodium salts via acid/base titration.
- Prodrug Design : Introduce phosphate esters ( ) for enhanced solubility, cleaved in vivo by phosphatases .
Advanced: What computational methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (GROMACS, 100 ns) to assess binding stability.
- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors) using Discovery Studio.
- Free Energy Perturbation (FEP) : Calculate ΔΔG for mutations in target proteins (e.g., kinases) to predict resistance .
Advanced: What analytical techniques identify degradation products under stress conditions?
Methodological Answer:
- LC-HRMS : Use Q-TOF/MS (ESI+) to detect fragments (e.g., m/z shifts indicating hydrolysis).
- NMR Spectroscopy : Compare stressed vs. unstressed samples for new peaks (e.g., δ 10-12 ppm for aldehydes).
- Accelerated Stability Testing : Store at 40°C/75% RH (ICH guidelines) and monitor degradation kinetics .
Basic: How is enantiomeric purity determined using chiral chromatography?
Methodological Answer:
- Chiral Stationary Phases : Use Chiralpak AD-H or OD-H columns (hexane:isopropanol 90:10, 1 mL/min).
- Detection : Monitor UV absorption (220-260 nm) and calculate enantiomeric excess (ee%) via peak area ratios.
- Validation : Compare retention times with racemic mixtures and enantiopure standards .
Advanced: What in vitro models are recommended for preliminary toxicology screening?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
